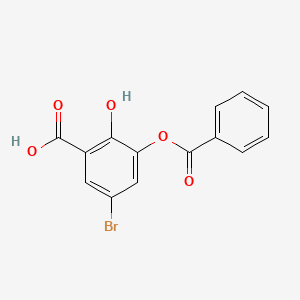

1-Benzyloxy-2-bromo-4-t-butylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related brominated aromatic compounds typically involves halogenation reactions, as seen in the synthesis of 1,4-di-tert-butyl-2-bromobenzene, where bromination occurs in the presence of iron as a catalyst . Another example is the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, which involves protection, bromination, and nucleophilic reactions . These methods reflect the general strategies for synthesizing brominated aromatic compounds, which may be applicable to the synthesis of 1-Benzyloxy-2-bromo-4-t-butylbenzene.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For instance, the molecular structures of various phosphorus-containing benzene derivatives were confirmed by these techniques, highlighting the importance of such methods in analyzing the structure of complex organic molecules . The molecular structure of 1-Benzyloxy-2-bromo-4-t-butylbenzene would likely be analyzed similarly to ensure the correct substitution pattern and confirm the presence of functional groups.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution, as seen in the synthesis of tetrafluorobenzene derivatives . Aryl radical cyclization is another reaction type, which can be followed by tandem carboxylation, as demonstrated in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes . These reactions are indicative of the reactivity of brominated aromatic compounds and could be relevant to the chemical behavior of 1-Benzyloxy-2-bromo-4-t-butylbenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Steric hindrance, as seen in crowded fluorobenzene derivatives, can be reflected in their NMR spectra . The electrochemical properties, such as redox behavior, are also important, as they can be investigated through electrochemical measurements . The presence of bromine and other substituents like the tert-butyl group can affect the compound's reactivity, boiling point, melting point, and solubility, which are critical for its application in synthesis and industry .

Aplicaciones Científicas De Investigación

Application 1: Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

- Summary of the Application : 1-Benzyloxy-2-bromo-4-t-butylbenzene is used in the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This compound is a key intermediate in the preparation of non-metallocene complexes bearing steric bulk bis(phenolate) ether moieties .

- Methods of Application or Experimental Procedures : The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

- Results or Outcomes : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . These newly synthesized compounds were characterized by IR, GC, 1H NMR, 13C NMR, GC–MS, and HRMS .

Application 2: Protodeboronation of Pinacol Boronic Esters

- Summary of the Application : 1-Benzyloxy-2-bromo-4-t-butylbenzene is used in the protodeboronation of pinacol boronic esters . This process is a key step in the formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application or Experimental Procedures : The protodeboronation is achieved using a radical approach . This method is paired with a Matteson–CH2–homologation .

- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-4-tert-butyl-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHKNVNBJZCORJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569145 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyloxy-2-bromo-4-t-butylbenzene | |

CAS RN |

52458-11-4 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)